1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea
Overview
Description
1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiadiazole intermediate.
Coupling with Methoxyphenyl Urea: The final step involves coupling the thiadiazole intermediate with 3-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorobenzyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to disrupted cell function and growth.
Interacting with Receptors: The compound can bind to specific receptors on the cell surface, triggering signaling pathways that result in cellular responses.
Inducing Apoptosis: Studies have shown that the compound can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: Other thiadiazole derivatives include 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea and 1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea.
Uniqueness: The presence of the fluorobenzyl group and the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c1-30-18-6-4-5-17(13-18)25-22(29)26-23-28-27-21(32-23)19-7-2-3-8-20(19)31-14-15-9-11-16(24)12-10-15/h2-13H,14H2,1H3,(H2,25,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIDLKPONNSDRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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